N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The target compound features a fused benzofuropyrimidinone core with a 3-cyclopentyl substituent, a 4-oxo group, and a sulfanyl acetamide side chain linked to a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-14-9-11-15(12-10-14)25-19(28)13-31-23-26-20-17-7-3-4-8-18(17)30-21(20)22(29)27(23)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSSFAQLNGVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Cyclopentyl Group : May influence the compound's binding affinity to biological targets.
- Benzofuro-Pyrimidine Moiety : Imparts unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : Interaction with cellular receptors can trigger signaling pathways that alter cellular functions.
- Gene Expression Regulation : The compound may influence gene expression, affecting protein synthesis and cellular behavior.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the benzofuro-pyrimidine structure have shown promising activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Activity
Research has demonstrated that compounds analogous to N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide possess antiproliferative effects against several cancer cell lines. For example, Mannich bases derived from similar structures have shown efficacy against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
Case Studies
- Antibacterial Screening : A study synthesized a series of compounds bearing similar moieties and evaluated their antibacterial activity. The results indicated moderate to strong activity against specific strains, highlighting the potential of such compounds in developing new antimicrobial agents .
- Anticancer Screening : In a drug library screening for anticancer compounds, derivatives exhibiting structural similarities were identified as effective against multicellular tumor spheroids, suggesting a promising pathway for further development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, a derivative of N-(4-chlorophenyl) was synthesized and screened for its ability to inhibit kinases associated with cancer progression. Specifically, a compound identified as 4j exhibited potent inhibitory activity against the AKT2/PKBβ kinase pathway, which is crucial in glioma malignancy. This compound demonstrated significant efficacy against glioblastoma cell lines while showing low cytotoxicity towards non-cancerous cells, indicating its potential as a targeted therapeutic agent in cancer treatment .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Research shows that derivatives containing similar moieties exhibit strong activity against various enzymes, such as acetylcholinesterase and urease. These activities are relevant for developing treatments for conditions like Alzheimer's disease and certain bacterial infections . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance enzyme inhibition, making it a valuable scaffold for drug design .
Antibacterial Properties
Another area of application is the antibacterial potential of compounds related to N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. Studies have reported that certain derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that these compounds could be developed into new antibacterial agents .
Hypoglycemic Activity
The pharmacological behavior of related compounds has also been linked to hypoglycemic effects. Some studies indicate that derivatives can help regulate blood glucose levels, which is beneficial for managing diabetes. The presence of specific functional groups appears to play a crucial role in mediating these effects .
Drug Design and Development
The unique structural characteristics of N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide make it an attractive candidate for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs that can address complex diseases more effectively than traditional single-target approaches .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Identified compound 4j as an effective AKT2 inhibitor with low cytotoxicity towards normal cells. |
| Study 2 | Investigated enzyme inhibition activities showing strong acetylcholinesterase inhibition among derivatives. |
| Study 3 | Discussed recent advances in pyrimidine-based drugs highlighting their therapeutic applications in cancer and infectious diseases. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Scaffold
The target compound’s benzofuro[3,2-d]pyrimidin core differs from analogs such as:
Table 1: Core Scaffold Comparison
Substituent Effects
Position 3 Substituents
- Compound : 3-Methoxyphenyl group provides electron-donating effects and aromatic π-interactions but may increase susceptibility to oxidative metabolism .
Sulfanyl Acetamide Side Chain
- Target Compound : N-(4-chlorophenyl) acetamide contributes to hydrophobicity and may influence membrane permeability.
- Compound: N-[4-(diethylamino)phenyl] acetamide introduces a basic tertiary amine, enhancing water solubility under acidic conditions .
- Compound : N-(2-chlorophenyl) acetamide alters steric and electronic profiles due to ortho-substitution .
Table 2: Substituent Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
